(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
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Description
This compound belongs to a class of molecules that have been studied for their diverse biological activities and complex molecular structures. Research on similar compounds often focuses on their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions. For example, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, emphasizing the complexity and precision required in such processes (Morgan et al., 1990).
Molecular Structure Analysis
Alaşalvar et al. (2016) investigated the molecular and crystal structure of a related compound, employing techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules and predicting their chemical behavior (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Research on similar compounds often explores their reactivity under different conditions. For instance, Marjani and Khalafy (2010) described the reactions of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, highlighting how these reactions can lead to various derivatives, which is indicative of the complex chemical behavior of such compounds (Marjani & Khalafy, 2010).
Scientific Research Applications
Cardiac Electrophysiological Activity
The compound's derivatives have been studied for their cardiac electrophysiological activity, showing potency in the in vitro Purkinje fiber assay comparable to other class III agents. This suggests its potential in treating arrhythmias (Morgan et al., 1990).
Polyamide Synthesis
Research involving imidazolylbenzamides or benzene-sulfonamides, related to this compound, has led to the synthesis and characterization of polyamides. These polyamides demonstrate good thermal stability and solubility in a range of solvents, which could be valuable in materials science (Bouck & Rasmussen, 1993).
Medicinal Chemistry Strategies
Modifications of imidazolylbenzamides have been explored to reduce metabolism mediated by aldehyde oxidase (AO), a key enzyme in drug metabolism. This research is crucial for enhancing the efficacy of drugs containing these compounds (Linton et al., 2011).
Synthesis of Anticancer Agents
Imidazolylbenzamides and their derivatives have been synthesized and evaluated as potential anticancer agents. This includes pyrazolopyrimidines derivatives, indicating a broad application in cancer research (Rahmouni et al., 2016).
Antimicrobial Activities
Compounds with imidazole groups have been synthesized and tested for their antimicrobial activities. This research aids in the development of new antibiotics and treatments for infectious diseases (Sharma, Sharma, & Rane, 2004).
properties
IUPAC Name |
(1R,7S)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(4-methylphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-4-6-17(7-5-16)9-12-28-15-24-10-8-18(31-24)20(21(24)23(28)30)22(29)27(3)14-19-25-11-13-26(19)2/h4-8,10-11,13,18,20-21H,9,12,14-15H2,1-3H3/t18-,20?,21?,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBPPBRPMWMNK-MBVLNIJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=NC=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=NC=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(4-methylphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
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